4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate
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Overview
Description
4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate is a zwitterionic compound that has garnered interest due to its unique chemical properties. This compound features both a positively charged imidazolium group and a negatively charged sulfonate group, making it highly versatile in various applications, particularly in the field of materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate typically involves the polymerization of vinyl imidazole with a sulfonate-containing monomer. One common method includes the use of azobisisobutyronitrile (AIBN) as an initiator in a water solvent. The reaction is carried out at temperatures ranging from 80 to 100°C for about 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar polymerization techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The imidazolium group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The vinyl group allows for substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of superhydrophilic and superoleophobic polymers for oil/water separation.
Biology: Investigated for its potential in bio-compatible materials due to its zwitterionic nature.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Employed in the development of coatings and membranes for various industrial applications.
Mechanism of Action
The mechanism by which 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate exerts its effects is primarily through its zwitterionic nature. The imidazolium group can interact with various molecular targets, while the sulfonate group provides stability and solubility. This dual functionality allows the compound to participate in a range of chemical and biological processes, making it highly effective in its applications .
Comparison with Similar Compounds
Similar Compounds
4-(3-Butyl-1-imidazolio)-1-butanesulfonate: Similar in structure but with a butyl group instead of a vinyl group.
3-(1-(4-Vinylbenzyl)-1H-imidazol-3-yl)propane-1-sulfonate: Another zwitterionic compound with a different alkyl chain length.
Uniqueness
What sets 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate apart is its vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of advanced materials and in applications requiring specific chemical functionalities .
Properties
Molecular Formula |
C9H14N2O3S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-(3-ethenylimidazol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C9H14N2O3S/c1-2-10-6-7-11(9-10)5-3-4-8-15(12,13)14/h2,6-7,9H,1,3-5,8H2 |
InChI Key |
PUJZOBQTIAOUQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C[N+](=C1)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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